

Introduction: Establishing the Molecular Identity of a Versatile Building Block

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Compound of Interest

Compound Name: *Boc-DL-Proline ethyl ester*

CAS No.: 125347-83-3

Cat. No.: B153858

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Boc-DL-Proline ethyl ester (1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate) is a pivotal intermediate in synthetic organic chemistry, particularly valued in the synthesis of peptidomimetics and complex pharmaceutical agents. Its structure incorporates a proline ring, a common motif in bioactive molecules, protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group and esterified at the carboxylic acid with an ethyl group. This combination of features makes it a versatile building block, but also necessitates rigorous characterization to ensure its identity, purity, and suitability for downstream applications.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive analysis of the core spectroscopic techniques used to characterize **Boc-DL-Proline ethyl ester**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, thereby creating a self-validating framework for analysis that is crucial for researchers and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H (proton) and ^{13}C , we can map the connectivity and chemical environment of every atom in the molecule.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of a deuterated solvent is the first critical decision. Deuterated chloroform (CDCl_3) is an excellent choice for **Boc-DL-Proline ethyl ester** due to its ability to dissolve nonpolar to moderately polar compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard, providing a zero-point reference ($\delta = 0.00$ ppm) from which all other chemical shifts are measured. The experiment is typically run at room temperature on a spectrometer operating at a frequency of 400 MHz or higher for sufficient signal dispersion and resolution.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **Boc-DL-Proline ethyl ester** and dissolve it in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) TMS.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** The instrument locks onto the deuterium signal of the CDCl_3 to stabilize the magnetic field. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.
- **Acquisition:** Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard pulse programs are used for both, with a sufficient number of scans to achieve a high signal-to-noise ratio.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Data Interpretation: Decoding the Spectra

The molecular structure of **Boc-DL-Proline ethyl ester** gives rise to a distinct set of signals in both ^1H and ^{13}C NMR spectra. Due to the restricted rotation around the N-Boc amide bond, it is common to observe two sets of signals (rotamers) for the proline ring and Boc group protons and carbons, though one rotamer is typically major. The data presented here represents the expected signals for the major rotamer.

^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~4.25 - 4.15	q	2H	-O-CH ₂ -CH ₃	Methylene protons of the ethyl ester, adjacent to an oxygen atom, split into a quartet by the methyl group.
~4.20	m	1H	α -CH	The proton on the carbon bearing the ester group (C2), deshielded by both nitrogen and the carbonyl.
~3.55 - 3.40	m	2H	δ -CH ₂	Protons on the carbon adjacent to the nitrogen (C5).
~2.20 - 1.80	m	4H	β -CH ₂ & γ -CH ₂	The remaining two methylene groups of the proline ring (C3 and C4).
1.46	s	9H	Boc -C(CH ₃) ₃	Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
1.28	t	3H	-O-CH ₂ -CH ₃	Methyl protons of the ethyl ester, split into a triplet

by the adjacent
methylene group.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment	Rationale
~173.0	Ester C=O	The carbonyl carbon of the ethyl ester group is highly deshielded.
~154.5	Boc C=O	The carbonyl carbon of the Boc protecting group.
~80.0	Boc -C(CH ₃) ₃	The quaternary carbon of the tert-butyl group.
~60.5	-O-CH ₂ -CH ₃	The methylene carbon of the ethyl ester, attached to the electronegative oxygen.
~59.0	α-CH	The C2 carbon of the proline ring, bonded to both nitrogen and the ester group.
~46.5	δ-CH ₂	The C5 carbon of the proline ring, adjacent to the nitrogen.
~31.0 / ~24.0	β-CH ₂ & γ-CH ₂	The C3 and C4 carbons of the proline ring. The exact assignment can be ambiguous.
~28.5	Boc -C(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group.
~14.2	-O-CH ₂ -CH ₃	The terminal methyl carbon of the ethyl ester group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum serves as a molecular "fingerprint."

Expertise in Practice: The Rationale Behind IR Experimental Design

For a liquid sample like **Boc-DL-Proline ethyl ester**, the simplest and most common technique is Attenuated Total Reflectance (ATR). A drop of the sample is placed directly onto a crystal (often diamond or zinc selenide), and the IR beam is passed through it. This method requires minimal sample preparation and avoids the use of solvents that could obscure important regions of the spectrum.

Experimental Protocol: Acquiring an FT-IR Spectrum via ATR

- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H_2O , CO_2) and crystal absorbances.
- **Sample Application:** Place one drop of **Boc-DL-Proline ethyl ester** directly onto the center of the ATR crystal.
- **Acquisition:** Lower the ATR press to ensure good contact and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Workflow for FT-IR Analysis

Caption: Streamlined workflow for FT-IR analysis using the ATR method.

Data Interpretation: The Vibrational Signature

The IR spectrum of **Boc-DL-Proline ethyl ester** is dominated by strong absorptions corresponding to its two carbonyl groups and various C-H and C-O bonds.[1]

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
2980-2870	Medium	C-H Stretch (Aliphatic)	Vibrations from the C-H bonds of the proline ring, ethyl group, and Boc group.
~1745	Strong	C=O Stretch (Ester)	A strong, sharp absorption characteristic of the carbonyl in a saturated ester.[1]
~1695	Strong	C=O Stretch (Urethane/Boc)	The carbonyl of the Boc protecting group, typically found at a slightly lower frequency than the ester due to resonance with the nitrogen.
~1400	Medium	C-H Bend (Alkyl)	Bending vibrations from the various CH ₂ and CH ₃ groups.
1250-1050	Strong	C-O Stretch (Ester & Boc)	A complex and broad region with strong absorptions from the C-O single bonds of both the ester and the urethane functionalities.[1]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight and, by extension, the molecular formula of a compound.

Expertise in Practice: The Rationale Behind MS Experimental Design

Electrospray Ionization (ESI) is the preferred method for a moderately polar molecule like **Boc-DL-Proline ethyl ester**. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. The analysis is run in positive ion mode ($[M+H]^+$, $[M+Na]^+$) because the nitrogen atom in the proline ring can be readily protonated.

Experimental Protocol: Acquiring an ESI-MS Spectrum

- **Sample Preparation:** Prepare a dilute solution of the sample (~10-100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L/min}$) using a syringe pump.
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions.
- **Detection:** The ions are guided into the mass analyzer, which separates them based on their m/z ratio and detects their abundance.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for molecular weight confirmation by ESI-MS.

Data Interpretation: Confirming the Mass

The primary goal is to identify the molecular ion peak and confirm it matches the calculated molecular weight.

- Molecular Formula: C₁₂H₂₁NO₄
- Monoisotopic Mass: 243.1471 Da
- Average Molecular Weight: 243.30 g/mol

Expected Ions in ESI-MS (Positive Mode)

m/z	Ion Species	Description
244.1543	[M+H] ⁺	The protonated molecular ion; often the base peak.
266.1363	[M+Na] ⁺	The sodium adduct, common when trace sodium salts are present.
188.1025	[M-C ₄ H ₉ +H] ⁺	A potential fragment corresponding to the loss of a tert-butyl group.
144.0661	[M-Boc+H] ⁺	A potential fragment corresponding to the loss of the entire Boc group.

The observation of the [M+H]⁺ ion at m/z 244.1543 provides unambiguous evidence for the molecular weight of **Boc-DL-Proline ethyl ester**. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by measuring the mass with high precision (typically to four decimal places).

Conclusion: A Triad of Techniques for Validated Characterization

The structural elucidation of **Boc-DL-Proline ethyl ester** is a clear example of the power of a multi-technique spectroscopic approach. NMR spectroscopy provides the detailed atomic map,

IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry validates the overall molecular weight and formula. Together, these three techniques form a self-validating system, providing the high degree of confidence required in synthetic chemistry, and particularly in the rigorous environment of drug discovery and development. This guide provides the foundational data and interpretive logic necessary for any scientist working with this important chemical building block.

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